
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxy group at the 7th position and a methanamine group attached to the 1st position of the tetrahydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl typically involves the following steps:
Formation of the Tetrahydroisoquinoline Ring: The initial step involves the formation of the tetrahydroisoquinoline ring through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Methoxy Group Introduction: The methoxy group is introduced at the 7th position using a methylation reaction, often employing methyl iodide (CH3I) as the methylating agent.
Methanamine Group Attachment: The methanamine group is attached to the 1st position through a reductive amination reaction, where the intermediate imine is reduced to the corresponding amine using a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Pictet-Spengler reaction, followed by methylation and reductive amination.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted analogs.
Scientific Research Applications
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in neurotransmission and cellular signaling.
Pathways: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and methanamine groups, making it less versatile in chemical reactions.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methanamine group, limiting its biological activity.
1-Methanamine-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, affecting its chemical properties.
Uniqueness
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl is unique due to the presence of both methoxy and methanamine groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H18Cl2N2O |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H |
InChI Key |
YILMCCWUIICBDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
![2-[(2-Ethylbutyl)amino]cyclohexan-1-ol](/img/structure/B13301137.png)
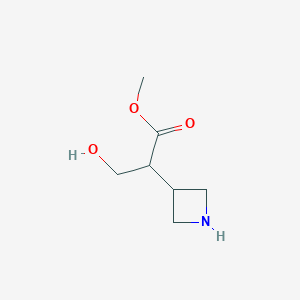

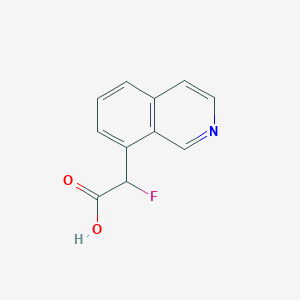
![2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301164.png)
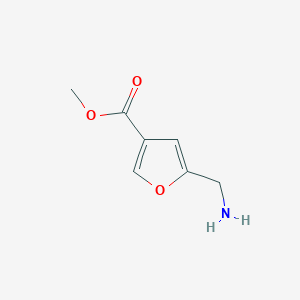
![[4-(Cyanomethyl)phenyl]methanesulfonamide](/img/structure/B13301167.png)
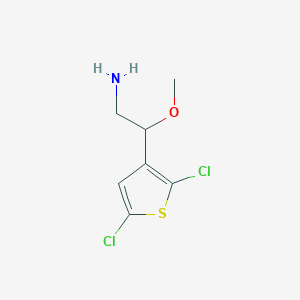
![{3-[(Propan-2-yl)amino]phenyl}methanol](/img/structure/B13301176.png)
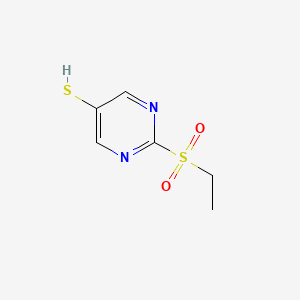
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid](/img/structure/B13301184.png)
![(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)](/img/structure/B13301197.png)
